molecular formula C10H10BrClF2O B14851370 4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene

4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene

Cat. No.: B14851370
M. Wt: 299.54 g/mol
InChI Key: UJRVQQOOKLPHEK-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethoxybenzene derivative, followed by chloropropylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(difluoromethoxy)pyridine
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromo-2,3-difluorophenol

Uniqueness

4-Bromo-2-(3-chloropropyl)(difluoromethoxy)benzene is unique due to the combination of its halogenated and difluoromethoxy substituents. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, enhancing its versatility as a synthetic intermediate.

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

4-bromo-2-(3-chloropropyl)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-8-3-4-9(15-10(13)14)7(6-8)2-1-5-12/h3-4,6,10H,1-2,5H2

InChI Key

UJRVQQOOKLPHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCCl)OC(F)F

Origin of Product

United States

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